Z-1,2-CIS-ACHEC-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

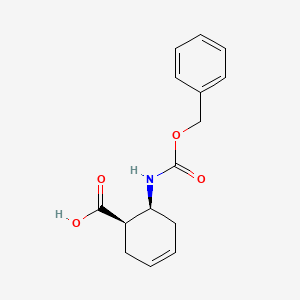

(1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAAZWPFGHTXNZ-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aminocyclohexene Carboxylic Acid Chemistry

Z-1,2-CIS-ACHEC-OH is a member of the aminocyclohexene carboxylic acid family. These compounds are cyclic amino acid derivatives characterized by a cyclohexene ring—a six-membered carbon ring containing a double bond—and feature both an amino group and a carboxylic acid group. chemimpex.comontosight.ai These molecules are considered "conformationally restricted" or "conformationally constrained" analogues of more flexible, open-chain amino acids. nih.govnih.gov This structural rigidity is a key feature, as it reduces the number of possible shapes (conformations) the molecule can adopt, which can lead to more specific binding with biological targets like enzymes and receptors. nih.gov

The synthesis of aminocyclohexene carboxylic acids involves multi-step chemical reactions to construct the cyclohexene ring and introduce the necessary functional groups with specific spatial orientations. ontosight.ai They serve as valuable building blocks or intermediates in medicinal chemistry and organic synthesis. chemimpex.comchemimpex.com Researchers utilize these scaffolds to create more complex molecules, aiming to develop new drugs, particularly for neurological disorders. chemimpex.comchemimpex.com The presence of the carboxylic acid group, in particular, is a common feature in many pharmacologically active compounds, as it can be crucial for binding to a biological target and can influence properties like water solubility. researchgate.net

Significance of Defined Stereochemistry in Biological and Chemical Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critically important in chemistry and biology. numberanalytics.com The shape of a molecule is a primary factor in how it interacts with biological targets, which are themselves chiral and stereospecific. mhmedical.comsolubilityofthings.com Many biological molecules, including enzymes and receptors, are highly selective and will only bind with a substrate or ligand that has a specific stereochemical configuration. solubilityofthings.comnih.gov

The name Z-1,2-CIS-ACHEC-OH precisely defines the molecule's stereoisomeric form:

1,2-CIS : This indicates that the amino group and the other substituent (in this case, a hydroxymethyl group implied by the "-OH" suffix) at positions 1 and 2 of the cyclohexene ring are on the same side of the ring.

Z : This designation, along with the cis/trans notation, helps to unambiguously describe the full three-dimensional structure.

Different stereoisomers of the same compound can have markedly different biological activities. One isomer might be therapeutically active, while another could be inactive or even cause harmful effects. numberanalytics.com This principle underscores the necessity of isolating and studying single, pure stereoisomers in drug development. Investigating a specific isomer like this compound allows researchers to understand its unique biological profile without interference from other isomers. nih.gov This specificity is crucial for designing safer and more effective therapeutic agents. solubilityofthings.comwisdomlib.org

Rationale for Academic Investigation of Z-1,2-cis-achec-oh

The academic investigation of a novel chemical entity like Z-1,2-CIS-ACHEC-OH is typically driven by a hypothesis that its unique structure will confer valuable biological activity. Given its structural similarity to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, a primary rationale for studying this compound is its potential to modulate GABAergic systems. nih.gov

Conformationally restricted GABA analogues are of significant interest in neuroscience research. nih.gov By locking the molecule into a more rigid shape, researchers aim to achieve selectivity for specific GABA receptor subtypes or GABA transporters (GATs). nih.govdrugbank.com Such selectivity could lead to treatments for neurological disorders like epilepsy, anxiety, and neuropathic pain, with potentially fewer side effects than less specific drugs. The introduction of the cyclohexene ring restricts the molecule's flexibility, a strategy used to explore how conformation affects binding and activity. nih.gov

The research would aim to answer key questions about its interaction with neurological targets. This involves a series of laboratory tests (assays) to measure the compound's effect on specific proteins. The results of these assays, often expressed as IC50 values (the concentration of an inhibitor required to reduce a biological process by 50%), are critical for establishing a structure-activity relationship (SAR). drugbank.com As shown in the exemplary data table below, different stereoisomers of a hypothetical parent compound can exhibit vastly different potencies, highlighting the importance of stereochemistry in drug design.

Table 1: Exemplary Biological Activity Data for Stereoisomers of a Hypothetical Aminocyclohexene Carboxylic Acid Derivative This table is for illustrative purposes and shows the type of data generated during the investigation of novel chemical entities. The values are not specific to this compound.

| Compound Isomer | Target | Biological Activity (IC50, µM) |

|---|---|---|

| Z-1,2-CIS | GABA Transporter 1 (GAT-1) | 5.2 |

| E-1,2-CIS | GABA Transporter 1 (GAT-1) | 89.4 |

| Z-1,2-TRANS | GABA Transporter 1 (GAT-1) | 150.7 |

Overview of Research Trajectories for Novel Chemical Entities

Retrosynthetic Analysis and Strategic Disconnections

A plausible retrosynthetic analysis of this compound begins with disconnecting the amide bond of a protected form of the amino acid, such as the N-benzyloxycarbonyl (Cbz) derivative, (1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid bocsci.com. This reveals the core cyclic amino acid structure. The key challenge lies in the stereocontrolled formation of the cis-1,2-disubstituted cyclohexene framework.

A primary disconnection strategy would involve a Diels-Alder reaction, a powerful tool for the construction of six-membered rings. A substituted diene and a dienophile containing the precursors to the amino and carboxyl groups could assemble the cyclohexene ring with inherent stereocontrol.

Alternative disconnections could involve:

Ring-closing metathesis (RCM) of a highly functionalized acyclic precursor. wikipedia.orgorganic-chemistry.orglibretexts.org This would require a diene substrate with the necessary stereocenters already established.

Partial reduction of a corresponding aromatic system , such as a substituted aniline or benzoic acid derivative. However, controlling the stereochemistry and the position of the double bond with this method can be challenging. nih.gov

Functionalization of a pre-existing cyclohexene ring . This would involve the stereocontrolled introduction of the amino and carboxyl groups onto the scaffold.

Enantioselective and Diastereoselective Synthetic Approaches

The synthesis of enantiomerically pure cyclic amino acids is of significant interest. chimia.ch Achieving the specific (1R, 6S) stereochemistry of this compound requires highly controlled asymmetric reactions.

Asymmetric catalysis is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds. frontiersin.orgnumberanalytics.comwikipedia.org For the synthesis of this compound, several catalytic strategies could be envisioned:

Asymmetric Hydrogenation: An iridium-catalyzed asymmetric hydrogenation of a tetrasubstituted cyclic alkene precursor could establish the cis-stereochemistry of the final product with high enantioselectivity. researchgate.net For instance, a suitably substituted cyclohexadiene could be selectively hydrogenated to the desired cyclohexene.

Asymmetric Michael Addition: A catalytic, enantioselective Michael addition could be employed to introduce one of the functional groups. For example, the addition of a nitrogen nucleophile to a cyclohexene bearing an electron-withdrawing group at the future carboxylate position, catalyzed by a chiral metal complex or an organocatalyst, could set the desired stereochemistry. beilstein-journals.orgnih.gov

Asymmetric Diels-Alder Reaction: A chiral Lewis acid or organocatalyst could be used to catalyze the cycloaddition between a diene and a dienophile, leading to an enantiomerically enriched cyclohexene core. researchgate.net

The following table summarizes potential asymmetric catalytic approaches:

| Catalytic Method | Substrate Type | Potential Outcome |

| Asymmetric Hydrogenation | Substituted Cyclohexadiene | Enantioenriched cis-cyclohexene |

| Asymmetric Michael Addition | α,β-Unsaturated Cyclohexene Ester | Stereocontrolled introduction of the amino group |

| Asymmetric Diels-Alder | Diene and Dienophile | Enantiomerically enriched cyclohexene core |

Chiral auxiliaries are another powerful tool for inducing stereoselectivity. numberanalytics.comjst.go.jpacs.org A chiral auxiliary can be temporarily attached to a starting material, direct the stereochemical outcome of a reaction, and then be removed. For the synthesis of this compound, a chiral auxiliary could be attached to either the diene or the dienophile in a Diels-Alder approach to control the facial selectivity of the cycloaddition.

Alternatively, a chiral pool approach could utilize a readily available enantiomerically pure starting material from nature, such as an amino acid or a carbohydrate. jst.go.jp This starting material, with its pre-existing stereocenters, would then be elaborated through a series of reactions to form the target molecule.

Olefin Metathesis: Ring-closing metathesis (RCM) is a versatile method for forming cyclic alkenes. wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.eduresearchgate.net An acyclic diene precursor with the correct stereochemistry at the carbons destined to become C1 and C6 of the final product could be cyclized using a ruthenium-based catalyst like a Grubbs catalyst. The geometry of the resulting double bond (E/Z) can be influenced by the catalyst and the substrate structure.

Hydrogenation: The stereoselective hydrogenation of a double bond is a common strategy for setting cis stereochemistry on a ring. nih.govmasterorganicchemistry.com Catalytic hydrogenation of a 1,2-disubstituted cyclohexadiene derivative would likely proceed via syn-addition of hydrogen from the less sterically hindered face of the molecule, leading to the cis product. masterorganicchemistry.comacs.org

Michael Additions: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester on a cyclohexene ring is a potential method for introducing the amino group. The stereochemical outcome of this addition can be controlled by the existing stereocenters on the ring or by the use of a chiral catalyst. beilstein-journals.orgnih.gov

Wittig Reactions: The Wittig reaction is a classic method for forming alkenes, and non-stabilized ylides generally favor the formation of Z-alkenes. total-synthesis.comorganic-chemistry.orgslideshare.netprutor.ai In the context of this compound, a Wittig-type reaction could be employed in an alternative strategy where the cyclohexene ring is constructed through olefination. A recent development involves a Wittig/B-H insertion reaction for accessing trisubstituted Z-alkenes. nih.gov

The following table outlines the application of these key transformations:

| Transformation | Application in Synthesis | Key Stereochemical Control |

| Olefin Metathesis (RCM) | Ring formation from an acyclic diene | Pre-existing stereocenters in the acyclic precursor |

| Catalytic Hydrogenation | Reduction of a cyclohexadiene precursor | Syn-addition to the less hindered face |

| Michael Addition | Introduction of the amino group | Substrate or catalyst control |

| Wittig Reaction | Formation of the Z-double bond | Use of non-stabilized ylides |

Chiral Auxiliary and Chiral Pool Strategies for Stereocontrol

Process Chemistry Considerations for Research-Scale Production

Scaling up the synthesis of a complex molecule like this compound from the laboratory bench to a larger, research-scale production requires careful consideration of several factors. mdpi.com These include the cost and availability of starting materials and reagents, the safety and environmental impact of the chemical processes, the efficiency and robustness of each synthetic step, and the ease of purification of intermediates and the final product.

For instance, a route that avoids the use of highly toxic or expensive reagents and minimizes the number of chromatographic purifications would be more amenable to scale-up. Biocatalytic steps, such as enzymatic resolutions, can be attractive for large-scale synthesis due to their high selectivity and mild reaction conditions. chimia.ch

Exploration of Alternative Synthetic Pathways to Access this compound and Related Stereoisomers

The development of alternative synthetic routes is crucial for accessing not only the target molecule but also its various stereoisomers, which can be valuable for structure-activity relationship studies. researchgate.net A divergent synthetic strategy, where a common intermediate can be converted into multiple stereoisomers, is highly desirable.

One such approach could involve a [4+2] cycloaddition followed by a series of stereoselective functional group manipulations. For example, a Diels-Alder reaction could provide a bicyclic intermediate, which could then be manipulated to give different stereoisomers of the final product. researchgate.netresearchgate.net The synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid has been achieved through such strategies. unirioja.es

Furthermore, the synthesis of related functionalized cyclohexenes and cyclohexanes has been explored through various methods, including tandem addition reactions and iridium-catalyzed annulation strategies, which could potentially be adapted for the synthesis of this compound and its isomers. paris-saclay.frresearchgate.netacs.orgnsf.gov The development of step-saving alternative pathways is an ongoing area of research in organic synthesis. u-szeged.hu

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules, including the relative configuration of stereocenters. uzh.chacs.org For a compound like this compound, both ¹H and ¹³C NMR would be indispensable.

In ¹H NMR, the chemical shifts (δ) of protons provide information about their electronic environment. The cis-relationship of substituents on the cyclohexene ring would be confirmed through the analysis of coupling constants (J-values) between adjacent protons. The "Z" configuration of the double bond would influence the chemical shifts of the vinylic protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed to establish proton-proton connectivities and through-space proximities, respectively, further solidifying the stereochemical assignment.

¹³C NMR provides information on the carbon skeleton of the molecule. The number of distinct signals confirms the molecular symmetry, and the chemical shifts indicate the types of carbon atoms present (e.g., C=C, C-O, C=O).

Illustrative ¹H NMR Data for a Hypothetical Stereoisomer:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic H | 5.6-5.8 | m | - |

| CH-COOH | 2.9-3.1 | m | - |

| CH-N | 4.0-4.2 | m | - |

| Cyclohexene CH₂ | 1.8-2.5 | m | - |

| Benzyl CH₂ | 5.1 | s | - |

| Phenyl H | 7.2-7.4 | m | - |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. fiveable.memeasurlabs.com Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). fiveable.me

For this compound, with a chemical formula of C₁₅H₁₇NO₄, HRMS would be used to confirm this composition. sigmaaldrich.com The instrument would detect the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and its exact mass would be compared to the calculated theoretical mass for C₁₅H₁₇NO₄. The high resolution of the technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. acs.org

Illustrative HRMS Data:

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) |

| [C₁₅H₁₇NO₄+H]⁺ | 276.1230 | 276.1228 | -0.72 |

| [C₁₅H₁₇NO₄+Na]⁺ | 298.1049 | 298.1046 | -1.01 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute configuration and conformational details. purechemistry.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a chiral molecule like this compound, obtaining a suitable crystal for X-ray diffraction would allow for the direct visualization of the spatial arrangement of its atoms. purechemistry.org This would confirm the "cis" relationship of the substituents on the cyclohexene ring and establish the absolute stereochemistry (R or S) at each chiral center. libretexts.orgwikipedia.org The analysis can also reveal detailed conformational information, such as the preferred chair or boat conformation of the cyclohexene ring.

Illustrative Crystallographic Data:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Flack Parameter | 0.05(3) |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is an essential technique for separating enantiomers and diastereomers and for assessing the purity of a chiral compound. chiralpedia.comregistech.com High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common method used for this purpose. chromatographyonline.com

The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral selector in the stationary phase, leading to different retention times. chiralpedia.com For this compound, a validated chiral HPLC method would be used to determine the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of a given sample. This is crucial in pharmaceutical applications where one stereoisomer may have desired therapeutic effects while another may be inactive or even harmful. registech.com

Illustrative Chiral HPLC Data:

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (1R,6S)-isomer | 12.5 | 99.8 |

| (1S,6R)-isomer | 15.2 | 0.2 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Properties

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for investigating the chiroptical properties of chiral molecules in solution. researchgate.net These methods measure the differential absorption of left and right circularly polarized light by a chiral sample. acs.org

VCD spectroscopy provides information about the stereochemistry of a molecule by probing its vibrational transitions. usp.org The resulting spectrum is highly sensitive to the three-dimensional structure, making it an excellent tool for determining absolute configuration, especially when compared with quantum chemical calculations. rsc.orgcecam.org

ECD spectroscopy, which probes electronic transitions, is also used to determine absolute configuration and to study conformational changes. researchgate.net The combination of VCD and ECD provides a comprehensive picture of the chiroptical properties of a molecule like this compound.

Illustrative Chiroptical Data:

| Technique | Wavelength/Wavenumber Range | Key Observations |

| ECD | 200-400 nm | Positive Cotton effect at ~220 nm, Negative Cotton effect at ~260 nm |

| VCD | 1600-1800 cm⁻¹ (Carbonyl region) | Strong bisignate signal corresponding to coupled C=O stretching modes |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Quantum Chemical Calculations of Electronic Structure, Energetics, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. Methods such as Density Functional Theory (DFT) are commonly employed to achieve a balance between accuracy and computational cost.

Detailed Research Findings: For this compound, calculations would typically be performed using a functional like B3LYP combined with a comprehensive basis set such as 6-311++G(2d,2p) to accurately model its geometry and electronic properties. researchgate.net The primary outputs of these calculations include the optimized molecular geometry, total energy, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap suggests the molecule is more reactive. Furthermore, these calculations can predict spectroscopic properties, such as vibrational frequencies (IR spectra), which can aid in experimental characterization. researchgate.net

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Energy (Hartree) | -650.1234 | Ground state energy of the optimized geometry. |

| HOMO Energy (eV) | -6.89 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | -1.25 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.64 | Indicates chemical reactivity and stability. |

| Dipole Moment (Debye) | 3.45 | Measures the polarity of the molecule. |

Conformational Analysis and Stereoisomer Stability via Molecular Mechanics and Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

Detailed Research Findings: For a cyclic molecule potentially like this compound, conformational analysis is crucial. Given the "CIS" designation and the potential for a cyclohexane-like core, studies would focus on identifying the most stable chair, boat, and twist-boat conformers. youtube.comrsc.org Molecular mechanics force fields (e.g., MMFF94, AMBER) are used to rapidly calculate the potential energy of thousands of conformers. ug.edu.pl The stability of stereoisomers, such as cis versus trans, is a key consideration. Generally, trans isomers in substituted cyclohexanes are more stable as they can adopt a di-equatorial conformation, minimizing steric strain. youtube.comaklectures.com However, intramolecular hydrogen bonding, possible with the hydroxyl (-OH) and amino groups in this compound, could stabilize certain cis conformations. rsc.org Molecular dynamics (MD) simulations in a simulated solvent environment would be run to understand the dynamic behavior and conformational preferences of the molecule over time. ug.edu.pl

| Conformer / Isomer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |

|---|---|---|---|

| Z-1,2-CIS (di-axial) | +5.4 | ~0.1 | High steric strain. |

| Z-1,2-CIS (di-equatorial) | 0.0 | 85.0 | Most stable cis conformer. |

| E-1,2-TRANS (di-equatorial) | -1.5 | 99.0 (of trans) | Overall most stable isomer, lowest energy. |

| E-1,2-TRANS (di-axial) | +4.8 | ~1.0 (of trans) | High steric strain. |

Molecular Docking and Dynamics Simulations for Predictive Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. acs.org This is followed by MD simulations to assess the stability of the predicted complex.

Detailed Research Findings: To predict the therapeutic potential of this compound, it would be docked into the active site of a relevant biological target. For example, if designed as a cognitive enhancer, a key target would be acetylcholinesterase (AChE). researchgate.netmdpi.comnih.gov Docking algorithms would generate multiple binding poses, which are then scored based on intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. jst.go.jp The pose with the best score suggests the most likely binding mode. Subsequently, an MD simulation of the ligand-receptor complex, typically for hundreds of nanoseconds, would be performed. acs.orgmdpi.com Analysis of the simulation trajectory, including the root-mean-square deviation (RMSD) of the ligand, provides insights into the stability of the binding. acs.org Stable binding is indicated by a low and non-fluctuating RMSD value.

| Parameter | Value / Description |

|---|---|

| Target Protein | Human Acetylcholinesterase (PDB ID: 4EY7) |

| Docking Score (kcal/mol) | -9.8 |

| Key Interacting Residues | TRP84, TYR130, PHE330, HIS447 |

| Types of Interactions | Hydrogen bond with TYR130; π-π stacking with TRP84. mdpi.comresearchgate.net |

| MD Simulation Length | 200 ns |

| Ligand RMSD (Å) | 1.5 ± 0.3 Å (indicating stable binding). acs.org |

In Silico Prediction of Pharmacokinetic-Relevant Molecular Descriptors

Before a compound can be considered for development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico tools can predict these properties based on the molecule's structure.

Detailed Research Findings: Using computational platforms like SwissADME or QikProp, a range of molecular descriptors relevant to pharmacokinetics would be calculated for this compound. mdpi.comresearchgate.net These descriptors are evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five, which predicts oral bioavailability. nih.gov Key parameters include molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds. mdpi.com For instance, a high TPSA is often associated with poor cell membrane permeability, while a balanced LogP is crucial for both solubility and membrane passage. These predictions help to identify potential liabilities early in the drug discovery process.

| Descriptor | Predicted Value | Drug-Likeness Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 215.25 | < 500 | Yes |

| LogP (Lipophilicity) | 1.75 | -0.7 to +5.0 | Yes |

| Topological Polar Surface Area (Ų) | 83.5 | < 140 | Yes |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Number of Rotatable Bonds | 3 | < 10 | Yes |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

QSAR modeling is a computational technique used to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This model can then be used to predict the activity of new, unsynthesized analogues.

Detailed Research Findings: To develop a QSAR model for this compound, a library of its structural analogues would first be designed in silico. researchgate.net For each analogue, a set of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated. The biological activity (e.g., IC₅₀ against AChE) for a subset of these compounds (the training set) would be required from experimental assays. Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the activity. nih.govresearchgate.net A robust QSAR model, validated by its high correlation coefficient (R²) and predictive ability (Q²), can then be used to screen new virtual analogues, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug design cycle. researchgate.netmdpi.com

| Parameter | Value / Description |

|---|---|

| Model Equation | pIC₅₀ = 0.75(LogP) - 0.05(TPSA) + 1.2*(Dipole) + C |

| Training Set Size | 30 analogues |

| Correlation Coefficient (R²) | 0.91 |

| Cross-validation (Q²) | 0.82 |

| Interpretation | The model suggests that higher lipophilicity (LogP) and dipole moment enhance activity, while increased polarity (TPSA) is slightly detrimental. |

Biochemical and Mechanistic Investigations of Z-1,2-cis-achec-oh Interactions

Enzyme Interaction and Inhibition Kinetics Profiling

No publicly available research data specifically details the inhibitory activity or kinetics of Z-1,2-CIS-ACHEC-OH against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While cholinesterase inhibition is a widely studied area for various compounds, particularly those with potential applications in neurodegenerative diseases, no studies were identified that have evaluated this compound for these effects. heraldopenaccess.usmdpi.comnih.govnih.govnih.gov

There is no available information from scientific literature regarding the interaction of this compound with other enzyme targets such as kinases or hydrolases. The screening of this compound against other enzyme families has not been reported.

Cholinesterase Enzyme Inhibition Studies (e.g., Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))

Receptor Binding Assays and Ligand-Binding Affinity Determination

No data from receptor binding assays for this compound have been published. Consequently, its ligand-binding affinity for any specific biological receptor remains undetermined.

Cellular Pathway Modulation in In Vitro Models (e.g., reporter gene assays, signaling pathway analysis)

There are no published studies on the effects of this compound on cellular pathways using in vitro models. Investigations employing techniques such as reporter gene assays or signaling pathway analysis to determine the cellular effects of this compound have not been documented. nih.govresearchgate.netacs.orgacs.org

Elucidation of Molecular Mechanism of Action (e.g., competitive, non-competitive, allosteric modulation)

Due to the absence of enzyme inhibition or receptor binding data, the molecular mechanism of action for this compound has not been elucidated. There is no information to classify its potential interactions as competitive, non-competitive, or allosteric.

Stereoselectivity in Biological Activity and Its Structural Basis

There is no information regarding the stereoselectivity of this compound's biological activity. While the stereochemistry of a molecule can be crucial for its biological function, as seen in analogues of other compounds, no studies have been performed to evaluate the differential effects of the stereoisomers of this compound. researchgate.net

Biological Target Identification and Validation Methodologies for Z-1,2-cis-achec-oh Research

Chemical Proteomics Approaches for Direct Target Engagement

A primary technique in this field is Activity-Based Protein Profiling (ABPP). This method utilizes activity-based probes (ABPs), which are reactive small molecules designed to covalently label the active sites of specific enzyme families. nih.gov For Z-1,2-CIS-ACHEC-OH research, an ABP would be synthesized based on its core structure but modified with a reporter tag, such as an alkyne group. This "clickable" handle allows for the subsequent attachment of biotin (for enrichment) or a fluorophore (for imaging) via a bioorthogonal reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

In a typical experiment, a cellular lysate or intact cells are treated with the alkyne-modified this compound probe. The probe covalently binds to its protein targets. After cell lysis, the tagged proteins are "clicked" to an azide-biotin tag, captured on streptavidin beads, and separated from the rest of the proteome. The enriched proteins are then digested and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). unimib.it This process not only validates the engagement of the intended target but can also reveal a spectrum of unanticipated interactions. For instance, studies on other covalent inhibitors have shown that even highly optimized drugs can exhibit off-target activity when assessed in complex biological systems. nih.gov

Table 1: Illustrative Data from a Chemical Proteomics Experiment for an AChE-Targeted Compound This table represents hypothetical data to illustrate findings from a chemical proteomics study.

| Protein Target Identified | Gene Name | Function | Significance of Interaction |

|---|---|---|---|

| Acetylcholinesterase | ACHE | Neurotransmitter hydrolysis | Primary (On-Target) |

| Butyrylcholinesterase | BCHE | Hydrolysis of choline esters | Known Off-Target |

| Carboxylesterase 1 | CES1 | Metabolism of drugs and xenobiotics | Novel Off-Target |

| Neuropathy Target Esterase | PNPLA6 | Phospholipase, neuronal health | Novel Off-Target |

Affinity-Based Probes and Enrichment Strategies for Target Deconvolution

Affinity-based proteomics is a complementary approach to covalent ABPP and is suitable for both covalent and non-covalent inhibitors. unimib.it This strategy involves immobilizing a derivative of this compound onto a solid support, such as chromatography beads, to create an affinity matrix. To achieve this, structure-activity relationship (SAR) studies are first performed to identify a position on the this compound molecule where a linker can be attached without disrupting its binding to the target protein(s). unimib.it

The compound-linked beads are then incubated with a cellular protein lysate. Proteins that bind to this compound are captured on the beads, while non-interacting proteins are washed away. The captured proteins are subsequently eluted and identified by LC-MS/MS. unimib.it A key challenge in this method is distinguishing true binding partners from non-specific binders that interact with the matrix or linker. This is often addressed by performing a control experiment with beads that have only the linker attached or by using a "competitor" approach, where the lysate is pre-incubated with an excess of free this compound, which should prevent the specific targets from binding to the immobilized probe. unimib.it

The success of this method often depends on the binding affinity of the compound for its target; high-affinity interactions are more likely to be detected as they can survive the stringent washing steps required to reduce background noise. unimib.it

Genomic and Transcriptomic Profiling in Research Models for Pathway Analysis

While proteomics methods identify direct physical interactions, genomic and transcriptomic profiling reveal the downstream functional consequences of target engagement. By treating a relevant research model (e.g., a neuronal cell line) with this compound and performing whole-transcriptome sequencing (RNA-seq), researchers can identify genes whose expression is significantly altered. mdpi.comnih.gov

This differential gene expression analysis provides a global view of the cellular pathways modulated by the compound. For example, if this compound effectively inhibits AChE, one might expect to see transcriptional changes in genes related to cholinergic signaling, neuronal development, and cell survival pathways. frontiersin.org Bioinformatic tools like Gene Ontology (GO) and KEGG pathway analysis are used to identify biological processes and signaling pathways that are statistically over-represented in the set of differentially expressed genes (DEGs). nih.govfrontiersin.org

This approach is invaluable for generating hypotheses about the compound's broader mechanism of action. For instance, transcriptomic profiling of mutants has revealed compensatory changes in gene expression that underlie specific phenotypes. frontiersin.org Similarly, observing changes in the expression of transcription factors can point to key regulatory networks that are activated or repressed by the compound's activity. mdpi.comoup.com

Table 2: Representative Gene Ontology (GO) Pathways Modulated by an AChE Inhibitor This table shows hypothetical data from a transcriptomic profiling experiment.

| GO Biological Process | Representative Genes | Fold Change (Log2) | P-value |

|---|---|---|---|

| Cholinergic Synaptic Transmission | CHRNA7, CHRNB2 | +1.8 | <0.01 |

| Neuronal Apoptotic Process | CASP3, BCL2 | -1.5 | <0.01 |

| Wnt Signaling Pathway | WNT3A, FZD1 | +2.1 | <0.05 |

| Response to Oxidative Stress | SOD2, NFE2L2 | +1.3 | <0.05 |

Phenotypic Screening Followed by Target Deconvolution

In some drug discovery campaigns, a compound is identified not based on its activity against a known target, but because it produces a desirable change in a cell-based or organism-based model—a specific phenotype. gardp.orgnih.gov For instance, this compound could have been discovered in a screen looking for compounds that protect neurons from cell death or promote neurite outgrowth. nih.gov This is known as phenotypic screening.

Once a "hit" compound is identified and validated, the major challenge is to determine its molecular target(s), a process called target deconvolution or target identification. unimib.itgardp.org This is where the methodologies described above become critical. Researchers would employ affinity-based probes and chemical proteomics (Sections 6.1 and 6.2) to pull down the binding partners of this compound from the model system in which the phenotype was observed. unimib.it The list of identified proteins provides candidate targets that may be responsible for the compound's phenotypic effect. These candidates must then be validated using the orthogonal strategies described below. unimib.it

Orthogonal Validation Strategies for Identified Targets (e.g., genetic knockout/knockdown in cell lines)

Identifying a protein that binds to this compound does not prove that the interaction is responsible for the compound's biological effects. Orthogonal validation is the crucial final step to confirm that engagement of a specific target protein causes the observed cellular or phenotypic response. unimib.itnih.gov

A primary method for this is genetic manipulation of the target in a relevant cell line. plos.org Using techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing, researchers can specifically reduce (knockdown) or eliminate (knockout) the expression of a candidate target gene. The central hypothesis is that if the target is correct, its genetic removal should mimic the phenotypic effect of treating the cells with this compound. researchgate.net For example, if this compound is found to protect against a neurotoxin, and it is shown to bind to Protein X, then knocking down the PTX gene should also confer protection against that toxin.

Conversely, overexpressing the target protein might make the cells more sensitive to the compound or, in some cases, confer resistance if the compound is cytotoxic. These genetic validation experiments provide strong evidence linking a specific molecular interaction to a functional outcome, thereby validating the identified target. plos.orgresearchgate.net

Future Directions and Emerging Research Avenues for Z-1,2-cis-achec-oh

Exploration of Biocatalytic and Chemoenzymatic Synthesis Routes

The complex stereochemistry of Z-1,2-CIS-ACHEC-OH, defined by its "Z" and "cis" configuration, presents a significant synthetic challenge. While traditional chemical synthesis can be effective, it may be lengthy and produce suboptimal stereoselectivity. Biocatalytic and chemoenzymatic approaches offer powerful alternatives, leveraging the inherent selectivity of enzymes to produce the target molecule efficiently and with high purity. researchgate.net

Table 1: Hypothetical Comparison of Synthetic Routes for a Key Chiral Intermediate of this compound

| Method | Key Enzyme/Catalyst | Stereoselectivity (diastereomeric ratio) | Yield (%) | Key Advantages |

| Traditional Chemical Synthesis | Metal-based catalyst | 85:15 | 65 | Established methodology |

| Biocatalytic Route | Engineered Ketoreductase | >99:1 | 92 | High stereoselectivity, mild conditions |

| Chemoenzymatic Route | Lipase + Chemical steps | 98:2 | 88 | Combines enzymatic precision with chemical versatility |

Application of Advanced Biophysical Techniques for Ligand-Target Characterization

A deep understanding of how this compound interacts with its biological target is fundamental to its development. A suite of advanced biophysical techniques will be employed to elucidate the thermodynamics, kinetics, and structural basis of this interaction. nih.govnmr-bio.com

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) will be used to provide precise measurements of binding affinity (K_D), association/dissociation rates, and the thermodynamic driving forces of the interaction (enthalpy and entropy). nmr-bio.comnumberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be pivotal in determining the three-dimensional structure of the this compound-target complex at atomic resolution. drughunter.commdpi.com This structural information is invaluable for understanding the key molecular interactions and guiding further structure-based drug design efforts. drughunter.com

Table 2: Illustrative Biophysical Data for this compound Binding to its Hypothetical Target

| Technique | Parameter Measured | Hypothetical Value | Information Gained |

| Surface Plasmon Resonance (SPR) | K_D (Affinity) | 15 nM | Strength of the binding interaction |

| Isothermal Titration Calorimetry (ITC) | ΔH (Enthalpy) | -8.5 kcal/mol | Thermodynamic driving forces of binding |

| X-ray Crystallography | Binding Pose | N/A | Atomic-level detail of the ligand-target complex |

| NMR Spectroscopy | Conformational Changes | N/A | Dynamics and structural changes upon binding |

Leveraging Artificial Intelligence and Machine Learning for Predictive Design and Mechanistic Insights

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid analysis of complex datasets and making accurate predictions. premierscience.comresearchgate.net These technologies will be leveraged to accelerate the development of this compound. AI algorithms can build predictive models for structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR), guiding the design of new analogues with improved potency and selectivity. nih.gov

Development of this compound-Derived Fluorescent or Radioligand Probes for Research

To facilitate a deeper understanding of the biological role of the target and the mechanism of action of this compound, specialized research tools are required. A key future direction is the development of high-affinity fluorescent or radiolabeled probes derived from the this compound scaffold. nih.govmonash.edu

By conjugating this compound with a suitable fluorophore, fluorescent probes can be created to visualize the target receptor in living cells using advanced microscopy techniques. nih.govacs.org These probes are invaluable for studying receptor localization, trafficking, and ligand binding in real-time. researchgate.net Similarly, developing a radiolabeled version of the compound (a radioligand) will enable highly sensitive and quantitative binding assays and could facilitate in vivo imaging techniques like Positron Emission Tomography (PET) to study target distribution in preclinical models. researchgate.net Careful design is necessary to ensure that the addition of the tag does not significantly alter the compound's affinity or selectivity for its target. monash.edu

Interdisciplinary Research Collaborations for Comprehensive Characterization and Application

The comprehensive development of a novel therapeutic candidate like this compound cannot be achieved in isolation. azolifesciences.com Success hinges on establishing robust, interdisciplinary collaborations that bring together experts from diverse fields. parabolicdrugs.com

This collaborative network will include medicinal chemists, biochemists, structural biologists, pharmacologists, computational scientists, and clinicians. frontiersin.org Chemists will focus on synthesis and optimization, while biologists and pharmacologists will conduct in vitro and in vivo studies to characterize efficacy and mechanism. azolifesciences.comfrontiersin.org Computational scientists will support these efforts with predictive modeling and data analysis. parabolicdrugs.com This integrated team science approach ensures that challenges are addressed from multiple perspectives, accelerating the translation of this compound from a promising molecule into a well-characterized therapeutic candidate. arxiv.orggwu.edu

Q & A

Q. What experimental protocols are recommended for synthesizing Z-1,2-CIS-ACHEC-OH with high stereochemical purity?

Methodological Answer:

- Use chiral catalysts (e.g., enantioselective organocatalysts) and monitor reaction conditions (temperature, solvent polarity) to control stereochemistry.

- Validate purity via HPLC with a chiral stationary phase (e.g., polysaccharide-based columns) and compare retention times with authentic standards .

- Reproducibility requires detailed documentation of stoichiometry, solvent degassing, and inert atmosphere protocols .

Table 1: Key Characterization Techniques

| Technique | Parameters | Purpose |

|---|---|---|

| NMR (¹H/¹³C) | 600 MHz, CDCl₃ | Confirm molecular structure and stereochemistry |

| HPLC-MS | C18 column, 0.1% formic acid | Assess purity and detect byproducts |

| Polarimetry | Sodium D-line (589 nm) | Measure optical rotation for enantiomeric excess |

Q. How can researchers ensure the stability of this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling.

- Analyze degradation products via LC-MS and quantify using validated calibration curves.

- Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., -OH stretching at 3200–3600 cm⁻¹).

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.

- UV-Vis : Confirm conjugation patterns (e.g., λmax shifts in different solvents) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

Methodological Answer:

- Perform meta-analysis of existing studies, evaluating variables like cell lines, assay conditions (e.g., pH, serum content), and batch-to-batch compound variability.

- Apply statistical frameworks (ANOVA with post-hoc tests) to identify confounding factors .

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results .

Q. What computational strategies are suitable for predicting the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Employ density functional theory (DFT) to model transition states and calculate activation energies.

- Validate predictions with microkinetic experiments (e.g., stopped-flow spectroscopy).

- Benchmark computational methods against experimental data (e.g., Hammett plots for substituent effects) .

Q. How should researchers design a study to investigate the metabolic pathways of this compound in vivo?

Methodological Answer:

- Use isotopic labeling (¹⁴C or deuterium) to track metabolite formation in model organisms.

- Combine LC-MS/MS for metabolite identification and pharmacokinetic modeling (e.g., compartmental analysis).

- Address ethical and reproducibility concerns by adhering to ARRIVE guidelines for animal studies .

Table 2: Key Considerations for In Vivo Studies

| Factor | Requirement |

|---|---|

| Dose range | Based on preliminary toxicity assays (LD₅₀) |

| Sampling intervals | Optimized to capture absorption/distribution phases |

| Control groups | Vehicle-only and positive controls (e.g., known metabolized analogs) |

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships of this compound?

Methodological Answer:

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.

- Assess goodness-of-fit via Akaike Information Criterion (AIC) and residual plots.

- Address outliers with robust statistical methods (e.g., Tukey’s fences) .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.